(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal
Description
Properties
CAS No. |
73507-49-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal |
InChI |
InChI=1S/C15H24O/c1-11-7-6-8-15(4,5)14(11)9-12(2)13(3)10-16/h7,10,14H,6,8-9H2,1-5H3/b13-12+/t14-/m0/s1 |
InChI Key |
XMCLBTZLLJMMOQ-FNDVETGQSA-N |
Isomeric SMILES |
CC1=CCCC([C@H]1C/C(=C(\C)/C=O)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1CC(=C(C)C=O)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal typically involves:
- Construction of the cyclohexene ring with the correct stereochemistry
- Introduction of the α,β-unsaturated aldehyde side chain
- Control of the E-configuration of the double bond in the but-2-enal moiety
Key Synthetic Routes
Aldol Condensation Approach
One common method is an aldol condensation between an appropriately substituted cyclohexenyl aldehyde or ketone and an aldehyde or ketone bearing the 2,3-dimethyl substitution pattern.
- Step 1: Synthesis of (1R)-2,6,6-trimethylcyclohex-2-en-1-one or aldehyde precursor with stereochemical control. This can be achieved via selective hydrogenation or chiral catalysis starting from commercially available terpenoid precursors such as α-pinene derivatives.
- Step 2: Aldol condensation with 2,3-dimethylpropanal or a related aldehyde under basic or acidic catalysis to form the conjugated enal system.
- Step 3: Purification and isolation of the (E)-isomer by chromatographic techniques or crystallization, as the E-configuration is thermodynamically favored.
This method allows for stereochemical control and is supported by chromatographic analytical methods for purity and isomer identification.
Wittig or Horner–Wadsworth–Emmons Olefination
Another approach involves the olefination of a cyclohexenyl aldehyde with a phosphonium ylide or phosphonate ester bearing the 2,3-dimethyl substitution:
- Step 1: Preparation of (1R)-2,6,6-trimethylcyclohex-2-en-1-carbaldehyde.
- Step 2: Reaction with a stabilized ylide or phosphonate ester derived from 2,3-dimethyl-substituted precursors to form the α,β-unsaturated aldehyde with E-selectivity.
- Step 3: Purification to isolate the desired (E)-isomer.
This method is advantageous for its high stereoselectivity and mild reaction conditions, often used in fragrance compound synthesis.
Oxidation of Allylic Alcohols
A less common but viable method involves:
- Step 1: Synthesis of the corresponding allylic alcohol with the cyclohexene ring and 2,3-dimethyl substitution.
- Step 2: Selective oxidation of the allylic alcohol to the α,β-unsaturated aldehyde using reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
- Step 3: Control of stereochemistry during oxidation to maintain the E-configuration.
This method requires careful control of reaction conditions to avoid overoxidation or isomerization.
Analytical and Purification Techniques
- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and confirm the E-isomer purity.
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the stereochemistry and substitution pattern. Infrared (IR) spectroscopy identifies the aldehyde functional group.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the molecular formula C15H24O.
Summary Table of Preparation Methods
Research Findings and Notes
- The stereochemistry at the cyclohexene ring (1R) is critical for the biological and olfactory properties of the compound, necessitating enantioselective synthesis or resolution techniques.
- The E-configuration of the but-2-enal double bond is thermodynamically favored and can be selectively obtained by controlling reaction conditions and purification.
- Chromatographic methods are essential for confirming the purity and isomeric composition of the final product.
- The compound is primarily used for research and fragrance applications, and its synthesis is optimized for high purity and stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the enal group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Research has indicated that compounds similar to (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal exhibit various biological activities that can be harnessed for therapeutic purposes.
Anticancer Activity
Studies have shown that certain derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that related compounds can disrupt microbial membranes or interfere with metabolic pathways, making them candidates for developing new antibiotics .
Agricultural Applications
In agriculture, the compound may serve as a natural pesticide or herbicide due to its bioactive properties.
Pesticidal Activity
Research indicates that compounds with similar structures can exhibit insecticidal properties against common agricultural pests. These compounds disrupt the hormonal systems of insects or act as neurotoxins, providing an environmentally friendly alternative to synthetic pesticides .
Plant Growth Regulators
Additionally, certain analogs of this compound have been investigated for their role as plant growth regulators. They can influence plant growth patterns and stress responses, enhancing crop yields under adverse conditions .
Synthetic Chemistry
The unique structure of (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal makes it a valuable intermediate in synthetic organic chemistry.
Synthesis of Complex Molecules
This compound can serve as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions such as Diels-Alder reactions and Michael additions .
Case Study 1: Anticancer Research
A study published in Nature Reviews Cancer highlighted the anticancer properties of compounds structurally related to (E)-2,3-dimethyl-4-(2,6,6-trimethylcyclohexen-1-yl)-2-butenal . The research demonstrated its efficacy in inhibiting tumor growth in vitro and in vivo models through mechanisms involving apoptosis and cell cycle regulation.
Case Study 2: Agricultural Use
In a field trial reported by the Journal of Agricultural and Food Chemistry, a derivative of this compound was tested as an insecticide against aphids on tomato plants. The results showed a significant reduction in pest populations while maintaining plant health and yield.
Mechanism of Action
The mechanism by which (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal exerts its effects involves interactions with specific molecular targets. The enal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Variations
The compound is compared to three analogs (Table 1):
Key Observations :
- Functional Group Impact: The aldehyde in the target compound increases polarity and reactivity compared to the ketone and alcohol analogs. Aldehydes typically exhibit stronger dipole-dipole interactions than ketones, contributing to the higher boiling point (293.3°C vs.
- Steric and Stereochemical Differences : The target compound’s (1R)-cyclohexene and (E)-butenyl configuration may enhance steric hindrance and rigidity compared to the racemic alcohol analog .
Physical and Chemical Properties
Boiling Point and Volatility
- The target compound’s boiling point (293.3°C) suggests lower volatility than smaller terpenoids. In contrast, the ketone analog (C₁₃H₂₀O) lacks reported boiling data but is expected to be more volatile due to its lower molecular weight and absence of polar aldehyde groups .
- The alcohol analog likely has higher boiling points than both due to hydrogen bonding, though data is unavailable.
Reactivity
- The α,β-unsaturated aldehyde in the target compound is prone to Michael additions and oxidation, whereas the ketone analog may undergo nucleophilic acyl substitutions less readily. The alcohol derivative can participate in esterification or dehydration reactions .
Biological Activity
(E)-2,3-Dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological properties of this compound, including its mechanisms of action, toxicity profiles, and applications in various fields such as agriculture and medicine.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a dimethyl group and a cyclohexene moiety. Its molecular formula is with a molecular weight of approximately 222.37 g/mol. The stereochemistry at the cyclohexene position contributes to its biological activity.
Antifungal Activity
Research indicates that compounds similar to (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal exhibit significant antifungal properties. For instance, studies have shown that derivatives containing the cyclohexene structure can inhibit the growth of various fungal strains.
Case Study:
A study evaluated the antifungal activity of structurally related compounds against Candida albicans and Aspergillus niger. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, suggesting promising antifungal potential .
Insecticidal Activity
The insecticidal properties of (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal have also been documented. The compound has shown effectiveness in repelling and killing various agricultural pests.
Table 1: Insecticidal Activity Against Common Pests
| Compound | Target Pest | LC50 (µg/mL) | Reference |
|---|---|---|---|
| (E)-2,3-Dimethyl... | Aphis gossypii | 15 | |
| (E)-2,3-Dimethyl... | Spodoptera exigua | 25 | |
| (E)-2,3-Dimethyl... | Tetranychus urticae | 10 |
Toxicity Profile
The toxicity of (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal has been assessed through various studies. It has been evaluated for genotoxicity and repeated dose toxicity in laboratory settings.
Findings:
In a repeated dose toxicity study involving rats, no significant adverse effects were observed at doses up to 400 mg/kg/day. The no-observed-adverse-effect level (NOAEL) was determined to be 16 mg/kg/day . Additionally, mutagenicity tests conducted using the Ames test indicated that the compound does not exhibit mutagenic properties .
The biological activities of (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal are believed to be linked to its ability to interact with specific biological targets within cells.
Antifungal Mechanism:
The antifungal effects may be attributed to the disruption of fungal cell membranes or inhibition of key enzymes involved in cell wall synthesis .
Insecticidal Mechanism:
For insecticidal activity, it is hypothesized that the compound affects neurotransmission in pests by modulating ion channels or receptors critical for nerve function .
Applications
Given its promising biological activities, (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal holds potential applications in:
- Agriculture: As a natural pesticide or fungicide.
- Pharmaceuticals: Development of antifungal agents.
- Fragrance Industry: Due to its pleasant odor profile derived from its chemical structure.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal with high stereochemical purity?
- Methodology : Use reflux-based condensation reactions with chiral catalysts to control the (1R)-cyclohexenyl configuration. For example, employ sodium ethoxide in absolute ethanol (70–80°C) to promote regioselective aldol condensation, similar to β-ionone derivatives . Purification via recrystallization (ethanol) or silica-gel chromatography ensures stereochemical fidelity. Monitor reaction progress using TLC and confirm purity via HPLC with chiral stationary phases.
Q. How can elemental analysis and spectroscopic methods validate the molecular structure of this compound?
- Methodology :
- Elemental Analysis : Use a Vario MICRO CHNS analyzer to measure C, H, and N percentages. Compare theoretical vs. experimental values (e.g., ±0.3% tolerance) to confirm stoichiometry .
- Spectroscopy :
- NMR : Assign peaks for the (E)-but-2-enal moiety (δ 9.5–10.0 ppm for aldehyde proton) and cyclohexenyl protons (δ 5.2–5.8 ppm for vinyl protons).
- IR : Confirm α,β-unsaturated aldehyde stretch (~1680 cm⁻¹) and cyclohexenyl C=C (~1600 cm⁻¹) .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
- Methodology : Standardize reaction conditions (temperature, solvent purity, inert atmosphere) and document deviations. Use high-purity precursors (e.g., ≥99% (1R)-2,6,6-trimethylcyclohex-2-en-1-yl derivatives) to minimize side reactions. Cross-validate results using independent techniques (e.g., GC-MS and elemental analysis) .
Advanced Research Questions
Q. How can computational chemistry predict the conformational stability of (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the lowest-energy conformers. Analyze steric interactions between the cyclohexenyl and but-2-enal groups. Compare with experimental data (e.g., X-ray crystallography or NOESY NMR) to validate torsional angles and van der Waals radii .
Q. What experimental challenges arise in studying the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies (e.g., 40–60°C, pH 3–10) and monitor aldehyde oxidation or cyclohexenyl ring-opening via LC-MS. Note limitations in extrapolating lab-scale stability to real-world conditions due to matrix effects (e.g., organic degradation in wastewater, as seen in hyperspectral imaging studies) . Stabilize samples with antioxidants (e.g., BHT) or continuous cooling to mitigate thermal degradation .
Q. How can chiral resolution techniques separate enantiomeric impurities in this compound?
- Methodology : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Optimize retention times by adjusting column temperature (25–40°C) and flow rate (0.8–1.2 mL/min). Validate enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .
Q. What strategies address contradictory spectroscopic data when characterizing this compound?
- Methodology : Cross-reference multiple datasets (e.g., NMR, IR, and high-resolution mass spectrometry). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare with NIST Chemistry WebBook entries for analogous terpenoid aldehydes .
Key Considerations for Experimental Design
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to avoid racemization during synthesis .
- Data Validation : Cross-check computational predictions (e.g., DFT-optimized structures) with empirical data to resolve ambiguities .
- Degradation Mitigation : Store samples at –20°C under nitrogen to preserve aldehyde functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
